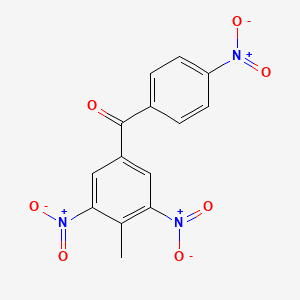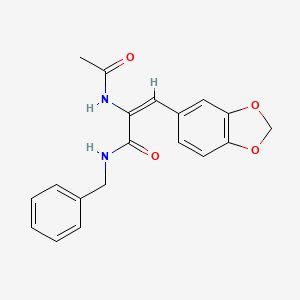
(4-Methyl-3,5-dinitrophenyl)(4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-メチル-3,5-ジニトロフェニル)(4-ニトロフェニル)メタノンは、分子式C14H9N3O7を持つ有機化合物です。この化合物は、ニトロ基と2つの芳香環間にメタンオン結合が存在することを特徴としています。
合成方法
合成経路と反応条件
(4-メチル-3,5-ジニトロフェニル)(4-ニトロフェニル)メタノンの合成は、通常、4-メチルアセトフェノンのニトロ化に続いてフリーデル・クラフツアシル化反応が行われます。ニトロ化工程では、芳香環にニトロ基が導入され、フリーデル・クラフツアシル化では、2つの芳香環間にメタンオン結合が形成されます。反応条件では、硫酸などの強酸や塩化アルミニウムなどの触媒を使用することがよくあります。
工業生産方法
工業的な環境では、(4-メチル-3,5-ジニトロフェニル)(4-ニトロフェニル)メタノンの生産には、大規模なニトロ化とアシル化工程が含まれる場合があります。これらの工程は、高収率と高純度を実現するために最適化されており、多くの場合、連続フロー反応器や再結晶やクロマトグラフィーなどの高度な精製技術が使用されます。
化学反応解析
反応の種類
(4-メチル-3,5-ジニトロフェニル)(4-ニトロフェニル)メタノンは、次のものを含む様々な化学反応を起こします。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。
置換: 芳香環は、ニトロ基が他の置換基に置き換わる求電子置換反応を起こすことができます。
酸化: この化合物は、ニトロ基の安定性のためにあまり一般的ではありませんが、異なる酸化状態を形成するために酸化することができます。
一般的な試薬と条件
還元: パラジウム触媒を用いた水素ガス。
置換: ルイス酸触媒の存在下での塩素や臭素などのハロゲン化剤。
酸化: 過マンガン酸カリウムなどの強力な酸化剤。
生成される主要な生成物
還元: (4-メチル-3,5-ジアミノフェニル)(4-アミノフェニル)メタノンの生成。
置換: 導入された置換基に応じて、様々な置換誘導体の生成。
酸化: 酸化誘導体の生成、ただしあまり一般的ではありません。
科学研究における用途
(4-メチル-3,5-ジニトロフェニル)(4-ニトロフェニル)メタノンは、科学研究でいくつかの用途があります。
化学: 有機合成における試薬として、より複雑な分子の合成のための前駆体として使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: 薬物開発における潜在的な用途や、医薬品化学におけるファーマコフォアとして調査されています。
産業: 染料、顔料、その他の工業用化学品の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3,5-dinitrophenyl)(4-nitrophenyl)methanone typically involves the nitration of 4-methylacetophenone followed by a Friedel-Crafts acylation reaction. The nitration process introduces nitro groups into the aromatic ring, while the Friedel-Crafts acylation forms the methanone linkage between the two aromatic rings. The reaction conditions often require the use of strong acids such as sulfuric acid and catalysts like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(4-Methyl-3,5-dinitrophenyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The compound can be oxidized to form different oxidation states, although this is less common due to the stability of the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed
Reduction: Formation of (4-Methyl-3,5-diaminophenyl)(4-aminophenyl)methanone.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Oxidation: Formation of oxidized derivatives, although less common.
科学的研究の応用
(4-Methyl-3,5-dinitrophenyl)(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
(4-メチル-3,5-ジニトロフェニル)(4-ニトロフェニル)メタノンの作用機序には、様々な分子標的との相互作用が含まれます。ニトロ基は還元されて反応性の中間体を生成し、細胞成分と相互作用する可能性があります。これらの相互作用は、細胞プロセスを阻害し、抗菌や抗がん研究に有用な化合物になる可能性があります。
類似の化合物との比較
類似の化合物
(3,5-ジニトロフェニル)(4-メチルピペラジン-1-イル)メタノン: 構造は似ていますが、ピペラジン環が含まれています。
(4-ニトロフェニル)(p-トリル)メタノン: 構造は似ていますが、ジニトロ置換がありません。
ビス(4-メチル-3,5-ジニトロフェニル)メタノン: メタンオンによって結合された2つの(4-メチル-3,5-ジニトロフェニル)基が含まれています。
独自性
(4-メチル-3,5-ジニトロフェニル)(4-ニトロフェニル)メタノンは、4-メチル-3,5-ジニトロフェニル基と4-ニトロフェニル基の両方が存在するために独特です。この官能基の組み合わせは、様々な研究用途に役立つ独特の化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
(3,5-Dinitrophenyl)(4-methylpiperazin-1-yl)methanone: Similar in structure but contains a piperazine ring.
(4-Nitrophenyl)(p-tolyl)methanone: Similar in structure but lacks the dinitro substitution.
bis(4-Methyl-3,5-dinitrophenyl)methanone: Contains two (4-Methyl-3,5-dinitrophenyl) groups linked by a methanone.
Uniqueness
(4-Methyl-3,5-dinitrophenyl)(4-nitrophenyl)methanone is unique due to the presence of both 4-methyl-3,5-dinitrophenyl and 4-nitrophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C14H9N3O7 |
|---|---|
分子量 |
331.24 g/mol |
IUPAC名 |
(4-methyl-3,5-dinitrophenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C14H9N3O7/c1-8-12(16(21)22)6-10(7-13(8)17(23)24)14(18)9-2-4-11(5-3-9)15(19)20/h2-7H,1H3 |
InChIキー |
ZYLQUBBFCLSFAR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Z)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11533378.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11533385.png)
![2-Amino-5-oxo-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11533391.png)
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11533395.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11533396.png)

![N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine](/img/structure/B11533402.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-nitroaniline](/img/structure/B11533404.png)
![4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11533423.png)
![Phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11533428.png)
![4-[(Z)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11533431.png)
![N'-[(E)-(3-methoxy-4-methylphenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B11533432.png)
![4-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11533436.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B11533442.png)
